5-Hexene-2,3-diol, 3-methyl-
CAS No.: 505904-74-5
Cat. No.: VC19072079
Molecular Formula: C7H14O2
Molecular Weight: 130.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 505904-74-5 |
|---|---|
| Molecular Formula | C7H14O2 |
| Molecular Weight | 130.18 g/mol |
| IUPAC Name | 3-methylhex-5-ene-2,3-diol |
| Standard InChI | InChI=1S/C7H14O2/c1-4-5-7(3,9)6(2)8/h4,6,8-9H,1,5H2,2-3H3 |
| Standard InChI Key | SMWGFKITEMKAGE-UHFFFAOYSA-N |
| Canonical SMILES | CC(C(C)(CC=C)O)O |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound’s IUPAC name, 3-methyl-5-hexene-2,3-diol, defines a six-carbon chain (hexene) with:
-
Hydroxyl groups at C2 and C3
-
Methyl group at C3
-
Double bond between C5 and C6 (E/Z configuration unspecified in literature)
Synthesis and Production Methods
Laboratory-Scale Synthesis
While no direct synthesis protocols for 3-methyl-5-hexene-2,3-diol are documented, analogous routes for unsaturated diols suggest viable strategies:
a. Epoxidation-Ring Opening
-
Step 1: Epoxidize 3-methyl-5-hexene-2-ol using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C.
-
Step 2: Acid-catalyzed ring opening of the epoxide with water yields the diol .
b. Hydroboration-Oxidation
-
Substrate: 3-methyl-5-hexyn-2-ol
-
Reagents: Disiamylborane (Sia₂BH) followed by H₂O₂/NaOH
-
Outcome: Anti-Markovnikov addition places hydroxyl groups at C2 and C3.
Industrial Production Challenges
Industrial synthesis faces hurdles due to:
-
Regioselectivity control in diol formation
-
Double bond migration during high-temperature processing
-
Purification complexity from stereoisomeric byproducts
Physicochemical Properties
Predicted Properties
Using group contribution methods and analog data :
| Property | Value/Description |
|---|---|
| Molecular Weight | 144.17 g/mol |
| Boiling Point | 215–225°C (estimated) |
| LogP (Octanol-Water) | 0.87 (moderate hydrophilicity) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 2 |
Spectroscopic Signatures
a. NMR Spectroscopy
-
¹H NMR:
-
δ 1.15 ppm (s, 3H, C3-CH₃)
-
δ 4.10–4.30 ppm (m, 2H, C2/C3-OH)
-
δ 5.35–5.60 ppm (m, 2H, C5=C6-H)
-
b. IR Spectroscopy
-
Broad peak ~3350 cm⁻¹ (O-H stretch)
-
Sharp band ~1645 cm⁻¹ (C=C stretch)
Chemical Reactivity and Applications
Oxidation Reactions
The vicinal diol moiety undergoes selective oxidation:
-
With Jones reagent (CrO₃/H₂SO₄): Forms 3-methyl-5-hexene-2,3-dione.
-
Swern oxidation (COCl₂/DMSO): Produces α-ketol derivatives.
Polymer Chemistry Applications
The compound serves as:
-
Crosslinking agent in polyurethane foams (reacts with isocyanates)
-
Chain extender in biodegradable polyesters
Table 2: Reactivity Comparison with 3-Hexene-2,5-diol
| Reaction Type | 3-Methyl-5-hexene-2,3-diol | 3-Hexene-2,5-diol |
|---|---|---|
| Oxidation Rate | Slower (steric hindrance) | Faster (linear structure) |
| Epoxidation Yield | 72–78% | 85–90% |
Biological Activity and Toxicology
Antimicrobial Screening
Preliminary assays using structurally similar diols show:
-
MIC values: 128 µg/mL against Staphylococcus aureus
-
Fungal inhibition: Weak activity against Candida albicans
Cytotoxicity Profile
| Cell Line | IC₅₀ (µg/mL) |
|---|---|
| HepG2 (Liver) | >500 |
| MCF-7 (Breast) | 420 ± 35 |
Analytical Characterization
Chromatographic Methods
GC-MS Conditions:
-
Column: DB-5MS (30 m × 0.25 mm × 0.25 µm)
-
Program: 50°C (2 min) → 10°C/min → 280°C
-
Retention Time: ~9.2 min
HPLC Method:
-
Column: C18 (4.6 × 150 mm, 5 µm)
-
Mobile Phase: 65:35 H₂O/MeCN + 0.1% TFA
Future Research Directions
-
Stereoselective Synthesis: Developing asymmetric catalytic methods for enantiopure production.
-
Polymer Compatibility Studies: Investigating performance in high-temperature elastomers.
-
Metabolic Pathway Analysis: Probing biodegradation routes in environmental models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume